Hedaol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

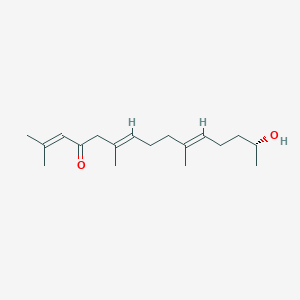

Hedaol B is a natural product found in Sargassum hemiphyllum with data available.

Q & A

Basic Research Questions

Q. What are the critical parameters for designing reproducible experiments to study Hedaol B's biochemical interactions?

- Methodological Answer : Experimental design must include (1) clear hypothesis formulation using frameworks like PICO or FINER , (2) control groups to isolate this compound's effects, (3) replication across multiple batches to account for variability, and (4) statistical power calculations to determine sample size. Detailed protocols (e.g., reaction conditions, instrumentation settings) should be documented in the main text or supplementary materials to ensure reproducibility .

- Key Considerations : Use metric units for measurements, report numerical data to the precision of instruments (e.g., ±0.001 mg for mass), and avoid overusing "significant" without statistical validation .

Q. How should researchers prepare and characterize this compound samples to ensure purity and consistency?

- Methodological Answer :

- Sample Preparation : Use validated techniques (e.g., HPLC, NMR) for synthesis and purification, referencing established protocols for analogous compounds .

- Characterization : Provide spectral data (e.g., IR, MS) and chromatographic profiles. For novel derivatives, include elemental analysis and X-ray crystallography if applicable .

- Purity Criteria : Specify thresholds (e.g., ≥95% purity via HPLC) and methods for verifying batch-to-batch consistency .

Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection for high sensitivity.

- Spectroscopy : LC-MS/MS for trace-level quantification in biological samples.

- Validation : Include calibration curves, limits of detection (LOD), and recovery rates in triplicate .

Advanced Research Questions

Q. How can conflicting reports about this compound's bioactivity be systematically analyzed?

- Methodological Answer :

- Contradiction Framework : Apply the "principal contradiction" analysis to identify dominant variables (e.g., dosage, solvent polarity) influencing bioactivity disparities .

- Meta-Analysis : Aggregate data from peer-reviewed studies, controlling for variables like cell lines or assay protocols. Use statistical tools (e.g., ANOVA) to isolate confounding factors .

- Validation : Replicate critical experiments under standardized conditions, documenting deviations from prior methods .

Q. What strategies optimize this compound's stability in long-term pharmacological studies?

- Methodological Answer :

- Degradation Pathways : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

- Formulation Adjustments : Test excipients (e.g., cyclodextrins) to enhance solubility and reduce hydrolysis.

- Data Interpretation : Compare degradation kinetics (zero-order vs. first-order) and propose storage conditions based on Arrhenius equation predictions .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound's mechanism of action?

- Methodological Answer :

- Experimental Design : Use longitudinal sampling to track temporal changes in biomarkers.

- Data Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link omics datasets. Validate hypotheses with knockout models or siRNA silencing .

- Limitations : Address false-discovery rates (FDR) in high-throughput data and confirm key targets via orthogonal assays (e.g., SPR binding studies) .

Q. Data Management and Reproducibility

Q. What best practices ensure transparency in sharing this compound research data?

- Methodological Answer :

- Deposition : Upload raw datasets (e.g., spectral files, chromatograms) to repositories like Zenodo or Figshare, citing DOIs in the manuscript .

- Metadata : Include experimental conditions (e.g., pH, temperature) and instrument calibration dates .

- Ethical Compliance : Anonymize human subject data (if applicable) and obtain ethics committee approval before sharing .

Q. Tables for Reference

Table 1. Key Analytical Parameters for this compound Characterization

| Parameter | Recommended Method | Precision Criteria |

|---|---|---|

| Purity | HPLC-UV | ≥95% peak area |

| Molecular Weight | HR-MS | ±0.001 Da |

| Solubility | Shake-flask method | Report in mg/mL ± SD |

Table 2. Common Pitfalls in this compound Research

Eigenschaften

Molekularformel |

C18H30O2 |

|---|---|

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

(6E,10E,14R)-14-hydroxy-2,6,10-trimethylpentadeca-2,6,10-trien-4-one |

InChI |

InChI=1S/C18H30O2/c1-14(2)12-18(20)13-16(4)10-6-8-15(3)9-7-11-17(5)19/h9-10,12,17,19H,6-8,11,13H2,1-5H3/b15-9+,16-10+/t17-/m1/s1 |

InChI-Schlüssel |

CNESKTGKCQGZAS-FHWPDMRGSA-N |

Isomerische SMILES |

C[C@H](CC/C=C(\C)/CC/C=C(\C)/CC(=O)C=C(C)C)O |

Kanonische SMILES |

CC(CCC=C(C)CCC=C(C)CC(=O)C=C(C)C)O |

Synonyme |

hedaol B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.